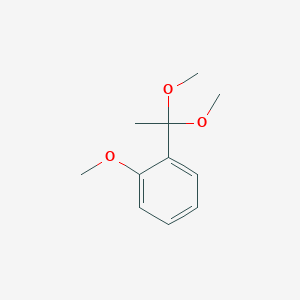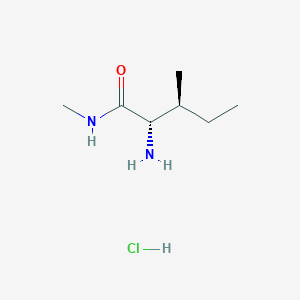
4-(Cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
4-(Cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid, also known as 4-CPS-3-TFMB, is a novel, synthetic analog of benzoic acid. It is a white, crystalline solid with a melting point of 123-125°C. It is a versatile compound, used in a variety of applications, including drug synthesis, biochemical research, and laboratory experiments.
Applications De Recherche Scientifique
Enzyme Metabolism and Drug Metabolism Studies
4-(Cyclopentylsulfanyl)-3-(trifluoromethyl)benzoic acid derivatives are explored in the context of enzyme metabolism, particularly in studies related to the oxidative metabolism of novel antidepressants. These studies involve investigations using human liver microsomes and recombinant enzymes to understand the metabolic pathways of specific compounds. For instance, research on Lu AA21004, a novel antidepressant, revealed its metabolism to various metabolites, including a benzoic acid derivative through the action of CYP450 enzymes. This highlights the compound's relevance in drug metabolism and pharmacokinetics research (Hvenegaard et al., 2012).
Synthesis and Characterization of Fluorinated Compounds
The synthesis and characterization of fluorinated benzoic acid derivatives are of significant interest due to their potential applications in material science and as intermediates in organic synthesis. Studies focus on high-yield synthesis methods and the structural analysis of these compounds. For example, research on the synthesis of pentafluorosulfanyl benzoic acid derivatives outlines methods starting from nitro-derivatives, which are key in developing materials with novel properties (Zarantonello et al., 2007).
Luminescent Materials and Coordination Chemistry
Research on lanthanide coordination compounds employing benzoic acid derivatives investigates the influence of substituents on photophysical properties. Such studies are crucial for the development of luminescent materials, which have applications in lighting, displays, and bioimaging. The effects of electron-donating and withdrawing groups on the luminescence of complexes provide insights into designing more efficient light-emitting materials (Sivakumar et al., 2010).
Polymer Science and Cyclopolymerization
The utility of benzoic acid derivatives extends into polymer science, particularly in the synthesis of copolymers through ruthenium-catalyzed cyclopolymerization. This research area explores the creation of novel polymeric materials with potential applications in various industries, from automotive to biomedical engineering (Mayershofer et al., 2006).
Propriétés
IUPAC Name |
4-cyclopentylsulfanyl-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2S/c14-13(15,16)10-7-8(12(17)18)5-6-11(10)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACACAKDHDPVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B1458124.png)






![2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1458135.png)
![4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1458137.png)


